2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid to minimize the generation of toxic byproducts . This method is advantageous due to its high yield and minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the initial formation of the thiadiazole ring followed by bromomethylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-aryl-thiophenes: These compounds share the bromomethyl group but have a thiophene ring instead of a thiadiazole ring.
2-(Bromomethyl)naphthalene: This compound has a naphthalene ring and is used in similar applications.
Uniqueness
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWTXBNPGZMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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